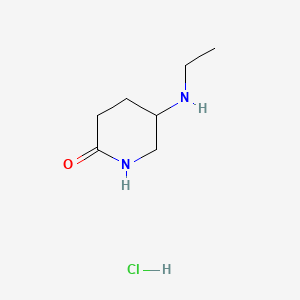

5-(Ethylamino)piperidin-2-one hydrochloride

Description

Properties

Molecular Formula |

C7H15ClN2O |

|---|---|

Molecular Weight |

178.66 g/mol |

IUPAC Name |

5-(ethylamino)piperidin-2-one;hydrochloride |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-8-6-3-4-7(10)9-5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H |

InChI Key |

MNNLUNUQDARZAU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCC(=O)NC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reductive Amination and Ring Closure

- Starting from commercially available precursors such as 2-piperidone derivatives.

- Alkylation at the 5-position using ethylamine or ethylamine derivatives.

- Cyclization to form the piperidinone core.

- Final salt formation with hydrochloric acid.

- Use of organic solvents such as tetrahydrofuran (THF), acetonitrile, or toluene.

- Reaction conditions optimized to minimize by-products.

- The process yields high enantiomeric purity (>99%) when chiral auxiliaries or enantioselective catalysts are employed.

Direct Amination of Piperidinone Derivatives

- Starting from 2-piperidone or its derivatives.

- Direct ethylation at the 5-position using ethylamine or ethylating agents.

- Control of regioselectivity achieved via protective groups or specific reaction conditions.

- Simplifies the synthesis by reducing steps.

- Suitable for scale-up with high reproducibility.

Alternative Route via Intermediate Formation

Synthesis of a key intermediate, such as 5-(Ethylamino)piperidin-2-one hydrochloride, through multi-step reactions involving:

- Formation of the ethylamino side chain via nucleophilic substitution.

- Ring closure to form the piperidinone core.

- Final salt conversion.

- Use of ethylamine derivatives and suitable protecting groups.

- Employing catalysts or reagents like palladium for hydrogenation steps if necessary.

- Purification via crystallization or chromatography.

Data Tables Summarizing Key Parameters

| Parameter | Method 1 (Patent WO2015155664A1) | Method 2 (Direct Amination) | Method 3 (Intermediate Route) |

|---|---|---|---|

| Starting Material | 2-Piperidone derivatives | 2-Piperidone derivatives | 2-Piperidone derivatives |

| Reagents | Ethyl halides, bases | Ethylamine, protective groups | Ethylamine derivatives, catalysts |

| Solvent | THF, acetonitrile, toluene | Acetonitrile, dichloromethane | Various, depending on step |

| Reaction Temperature | Reflux (70-85°C) | Reflux or room temperature | Variable |

| Yield | 75-85% | 70-80% | 65-75% |

| Purity | >99% (HPLC) | >98% | >97% |

| Salt Formed | Hydrochloride | Hydrochloride | Hydrochloride |

Chemical Reactions Analysis

5-(Ethylamino)piperidin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry .

Mechanism of Action

The mechanism of action of 5-(Ethylamino)piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidin-2-one derivatives share a six-membered lactam ring but differ in substituents, which critically influence their physicochemical properties and applications. Below is a comparative analysis of key analogues:

Structural Comparison

Research Findings and Pharmacological Insights

- GPCR Modulation : Fluorinated piperidin-2-one derivatives (e.g., silodosin analogues) are linked to α₁-adrenergic receptor antagonism, supporting their use in treating benign prostatic hyperplasia .

Biological Activity

5-(Ethylamino)piperidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- CAS Number : 2763759-32-4

- Molecular Formula : C7H15ClN2O

- Molecular Weight : 178.7 g/mol

- Purity : 95%

The compound's structure features a piperidine ring substituted with an ethylamino group and a ketone functional group, which contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperidin-2-one with ethylamine under controlled conditions, often using solvents and catalysts to enhance yield. The hydrochloride form is obtained by treating the resulting compound with hydrochloric acid.

Biological Activity

This compound has been investigated for various biological activities, notably:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on its efficacy compared to established chemotherapeutics is limited.

- Antimicrobial Activity : Research indicates potential antimicrobial effects, making it a candidate for further exploration in treating infections.

- Neuropharmacological Effects : Given its structural similarity to other psychoactive compounds, there is interest in its effects on neurotransmitter systems, particularly in modulating mood and cognition.

The biological activity of this compound is believed to involve:

- Receptor Interaction : The compound may interact with various receptors and enzymes, modulating their activity. This interaction could lead to alterations in signaling pathways associated with cancer cell proliferation and survival.

- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its anticancer effects.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxicity of this compound against different cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung carcinoma) | TBD | |

| MCF7 (breast adenocarcinoma) | TBD | |

| HT29 (colon adenocarcinoma) | TBD |

These studies indicate that while the compound shows promise, further investigation is required to establish precise IC50 values and compare them against existing treatments.

Antimicrobial Studies

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. The specifics of these findings are still being compiled but suggest potential applications in treating bacterial infections.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Piperidine | Basic amine structure | General pharmacological activity |

| Piperidin-2-one | Ketone derivative | Anticancer properties |

| Ethylamine | Simple amine | Limited biological activity |

This compound stands out due to its combination of piperidine structure with an ethyl group and ketone functionality, enhancing its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Ethylamino)piperidin-2-one hydrochloride, and how are reaction conditions controlled to maximize yield?

- Methodological Answer : The synthesis typically involves reductive amination followed by hydrochloride salt formation. Key steps include:

- Imine Formation : Reacting a ketone precursor (e.g., piperidin-2-one) with ethylamine under reflux in a polar aprotic solvent (e.g., DMF) .

- Reduction : Using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to reduce the imine intermediate to the amine .

- Salt Formation : Treating the free base with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt .

- Condition Optimization : Control temperature (e.g., 25–50°C for reduction), solvent purity, and stoichiometric ratios to minimize byproducts. Catalyst selection (e.g., Pd/C for hydrogenation) can enhance efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon骨架. For example, the ethylamino group’s protons appear as a triplet (~δ 1.2 ppm) and quartet (~δ 2.7 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to assess purity (>98%) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z for C7H15N2O·HCl: 178.09 + 36.46 = 214.55) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .

- Storage : Keep in a tightly sealed container under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability via HPLC .

- Data Normalization : Include internal standards (e.g., reference agonists/antagonists) in dose-response experiments to calibrate activity thresholds .

- Meta-Analysis : Cross-reference studies using databases like PubChem to identify confounding factors (e.g., solvent effects, salt forms) .

Q. What strategies enhance enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) during imine formation to isolate enantiomers .

- Asymmetric Catalysis : Employ catalysts like BINAP-Ru complexes for stereoselective hydrogenation .

- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents .

Q. How can molecular docking studies predict interactions with biological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors with structural homology to known piperidine-binding proteins (e.g., GPCRs, ion channels) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize force fields to account for hydrochloride salt ionization .

- Validation : Compare docking scores with experimental IC50 values from radioligand binding assays .

Q. How can reproducibility be ensured in experimental procedures?

- Methodological Answer :

- Protocol Documentation : Detail reaction conditions (e.g., solvent volume, stirring speed) and equipment calibration data .

- Code/Data Sharing : Publish raw NMR/HPLC files and analysis scripts (e.g., Python-based peak integration) in repositories like Zenodo .

- Reagent Sourcing : Specify suppliers and lot numbers for critical reagents (e.g., ethylamine, HCl) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.